2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
Overview
Description
2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethylbenzoyl group and a dimethylthiophene carboxamide moiety, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide typically involves the reaction of 4-ethylbenzoyl chloride with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and solvents can be recycled to minimize waste and reduce production costs. Additionally, the use of automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylbenzoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices, due to its stability and electronic properties.
Mechanism of Action
The mechanism of action of 2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Another thiophene derivative with similar structural features but different functional groups.
4-ethylbenzamido-thiophene-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide group.
Benzoxazole derivatives: Compounds with a similar heterocyclic structure but containing an oxygen atom instead of sulfur.
Uniqueness
2-[(4-ethylbenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(4-ethylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-4-11-5-7-12(8-6-11)15(20)18-16-13(14(17)19)9(2)10(3)21-16/h5-8H,4H2,1-3H3,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLDAIXKLCDMKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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